1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole
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Overview
Description
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a bromine atom attached to the phenyl ring and a methanesulfonyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The methanesulfonyl group can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted pyrazoles .
Scientific Research Applications
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole: Unique due to the presence of both bromine and methanesulfonyl groups.
1-(3-bromophenyl)-4-methyl-1H-pyrazole: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
1-(3-chlorophenyl)-4-methanesulfonyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in biological activity and chemical behavior.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. The structural features of this compound, including the bromophenyl and methanesulfonyl groups, contribute to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrN3O2S. The presence of the bromine atom at the meta position relative to the pyrazole nitrogen and the methanesulfonyl group at the 4-position enhances its solubility and reactivity, making it a candidate for various biological applications.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antitumor Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar pyrazole structures have shown efficacy against multiple cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanisms of action often involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Antitumor Activity in Various Cancer Cell Lines
Cancer Type | Cell Line | Activity Level (IC50) | Reference |
---|---|---|---|
Breast Cancer | MDA-MB-231 | 15 µM | |
Liver Cancer | HepG2 | 10 µM | |
Colorectal Cancer | HT-29 | 12 µM | |
Lung Cancer | A549 | 18 µM |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that the compound binds effectively to enzymes and receptors involved in inflammatory pathways, with enhanced interactions due to hydrogen bonding and hydrophobic effects from its substituents.
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in preclinical models:
- In Vivo Study on Tumor Growth Inhibition : A study evaluated the antitumor effects of a related pyrazole derivative in a mouse model bearing human breast cancer xenografts. The compound significantly reduced tumor volume compared to control groups, indicating its potential as an anticancer agent .
- Anti-inflammatory Efficacy in Animal Models : Another study assessed the anti-inflammatory effects of a similar pyrazole derivative using carrageenan-induced paw edema in rats. The results showed a marked reduction in swelling, supporting its use as an anti-inflammatory agent .
Properties
Molecular Formula |
C10H9BrN2O2S |
---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4-methylsulfonylpyrazole |
InChI |
InChI=1S/C10H9BrN2O2S/c1-16(14,15)10-6-12-13(7-10)9-4-2-3-8(11)5-9/h2-7H,1H3 |
InChI Key |
MOZKOMAVEVDBOL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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